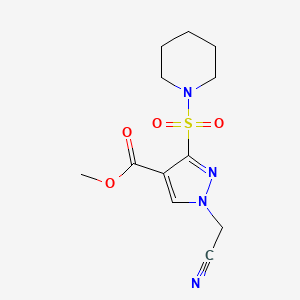

![molecular formula C15H13N3O2S B2681241 N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzo[d]thiazole-2-carboxamide CAS No. 946224-53-9](/img/structure/B2681241.png)

N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzo[d]thiazole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

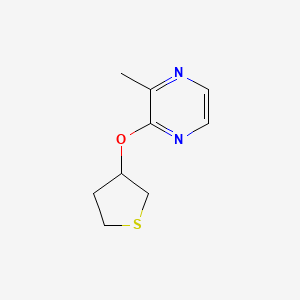

“N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzo[d]thiazole-2-carboxamide” is a compound that has been studied for its potential biological activities . It belongs to the family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in its activity .

Synthesis Analysis

This compound can be synthesized from 1- (2-hydroxyphenyl)-3- (4,5,6,7-tetrahydrobenzo [c]isoxazol-3-yl)propane-1,3-diones in the presence of acetic acid and conc. HCl . The Baker-Venkataraman rearrangement from 2-acetylphenyl 4,5,6,7-tetrahydrobenzo [c]isoxazole-3-carboxylate in the presence of pyridine and KOH can also be used in the synthesis .

Molecular Structure Analysis

The molecular structure of this compound includes a benzo[d]thiazole ring attached to a 4,5,6,7-tetrahydrobenzo[c]isoxazol ring via a carboxamide group . The 1H NMR spectrum shows signals corresponding to the various protons in the molecule .

Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its synthesis. The Baker-Venkataraman rearrangement is a key step in the synthesis of this compound .

Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, have not been reported in the literature.

Wissenschaftliche Forschungsanwendungen

Analgesic Applications

Isoxazole derivatives, which include the compound , have shown potential as analgesics . This suggests that they could be used in the development of new pain relief medications.

Anti-inflammatory Applications

These compounds have also demonstrated anti-inflammatory properties . This could make them useful in treating conditions characterized by inflammation.

Anticancer Applications

There is evidence to suggest that isoxazole derivatives can exhibit anticancer activity . This could potentially lead to new treatments for various types of cancer.

Antimicrobial Applications

Isoxazole derivatives have shown antimicrobial activity . This suggests potential use in the development of new antimicrobial drugs.

Antiviral Applications

These compounds have demonstrated antiviral properties . This could lead to the development of new antiviral medications.

Anticonvulsant Applications

One study found that certain diaromatic derivatives of ®-4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol, a compound related to the one , were effective as GABA uptake inhibitors and anticonvulsants . This suggests potential use in the treatment of conditions like epilepsy.

Antidepressant Applications

Isoxazole derivatives have also shown potential as antidepressants . This could lead to the development of new treatments for depression.

Dual Kinase Inhibition

A study found that a compound similar to the one showed dual kinase inhibitory activity against CK2 and GSK3β . This suggests potential use in the treatment of conditions where these kinases play a role, such as certain types of cancer.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c19-13(15-16-11-7-3-4-8-12(11)21-15)17-14-9-5-1-2-6-10(9)18-20-14/h3-4,7-8H,1-2,5-6H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRVWAGKVDURRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NOC(=C2C1)NC(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzo[d]thiazole-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethoxy]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyran-4-one](/img/structure/B2681165.png)

![6-(3-Methoxyphenyl)-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2681167.png)

![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2681170.png)

![2-Nitro-N-[(2S,3R)-6-oxo-2-piperidin-4-ylpiperidin-3-yl]benzenesulfonamide](/img/structure/B2681172.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2681173.png)

![2-amino-N-butyl-1-(4-morpholinophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2681177.png)

![N'-[3-(2-Oxopiperidin-1-yl)phenyl]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2681178.png)